molecular formula C23H30N4O2 B2706546 N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide CAS No. 899956-93-5

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide

Cat. No.: B2706546
CAS No.: 899956-93-5
M. Wt: 394.519
InChI Key: IARCDNJWUSTONF-UHFFFAOYSA-N
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Description

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

Chemistry

In chemistry, N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Medicine

In medicine, the compound could be explored for its therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In industry, it might be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the intermediate: The initial step could involve the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine to form an intermediate Schiff base.

    Oxalamide formation: The intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the final oxalamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro compounds, while reduction could produce amines.

Mechanism of Action

The mechanism of action of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
  • N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Uniqueness

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylphenyl)ethanediamide may exhibit unique properties due to the specific positioning of the o-tolyl group, which can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-17-8-4-5-9-20(17)25-23(29)22(28)24-16-21(27-14-6-7-15-27)18-10-12-19(13-11-18)26(2)3/h4-5,8-13,21H,6-7,14-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARCDNJWUSTONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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